molecular formula C15H18N6O B11291371 N~4~-(4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-17-6

N~4~-(4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11291371
CAS No.: 878064-17-6
M. Wt: 298.34 g/mol
InChI Key: NMUUAXCBAZSPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(4-methoxyphenyl)-N6,N6,1-trimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various protein kinases, which are crucial in regulating cellular activities such as growth, differentiation, and metabolism .

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(4-methoxyphenyl)-N6,N6,1-trimethyl- can be achieved through both conventional and green synthetic routes. One common method involves a one-pot multicomponent reaction using 2,4-dichlorobenzaldehyde, acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(4-methoxyphenyl)-N6,N6,1-trimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(4-methoxyphenyl)-N6,N6,1-trimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(4-methoxyphenyl)-N6,N6,1-trimethyl- involves its interaction with protein kinases, particularly EGFR tyrosine kinase. By binding to the ATP-binding site of the kinase, the compound inhibits its catalytic activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(4-methoxyphenyl)-N6,N6,1-trimethyl- can be compared to other similar compounds such as:

Properties

CAS No.

878064-17-6

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C15H18N6O/c1-20(2)15-18-13(12-9-16-21(3)14(12)19-15)17-10-5-7-11(22-4)8-6-10/h5-9H,1-4H3,(H,17,18,19)

InChI Key

NMUUAXCBAZSPMI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.